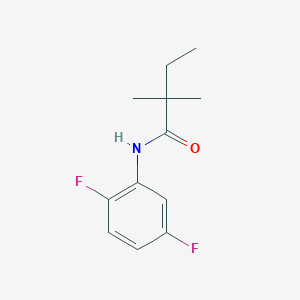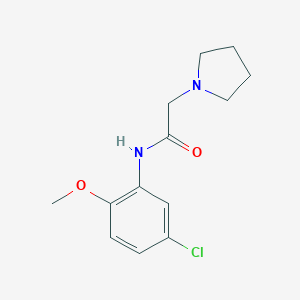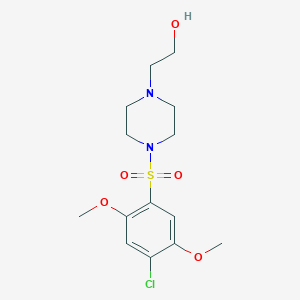
2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific investigations.
Mécanisme D'action
2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol acts as a potent agonist at both the CB1 and CB2 cannabinoid receptors, which are part of the endocannabinoid system. This system plays a key role in regulating a wide range of physiological processes, including pain sensation, inflammation, and immune function. By activating these receptors, 2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can modulate the activity of various neurotransmitters and cytokines, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, anticonvulsant activity, and neuroprotective effects. It has also been shown to modulate immune function, inhibit tumor growth, and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is its potent and selective activity at the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, its potent psychoactive effects and potential for abuse limit its use in certain experiments, and caution must be taken when handling and administering this compound.
Orientations Futures
There are many potential future directions for research on 2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol, including further investigation of its therapeutic potential in various neurological disorders, as well as its potential as a tool for studying the endocannabinoid system and its role in health and disease. Additionally, new synthetic derivatives of 2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol may be developed that have improved pharmacokinetic and pharmacodynamic properties, which could enhance its therapeutic potential and minimize its side effects.
Méthodes De Synthèse
2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is synthesized through a multi-step process that involves the reaction of piperazine with 4-chloro-2,5-dimethoxybenzene sulfonyl chloride, followed by reduction with sodium borohydride and subsequent alkylation with 2-chloroethanol. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and has also been investigated as a potential treatment for multiple sclerosis, epilepsy, and other neurological disorders.
Propriétés
IUPAC Name |
2-[4-(4-chloro-2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O5S/c1-21-12-10-14(13(22-2)9-11(12)15)23(19,20)17-5-3-16(4-6-17)7-8-18/h9-10,18H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEJZEZOCIOYAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCN(CC2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





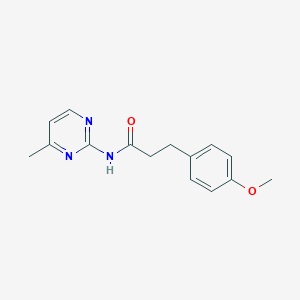
![Ethyl 3-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B501539.png)
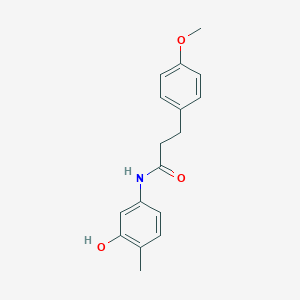
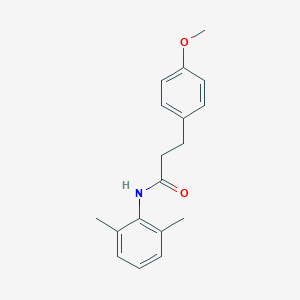
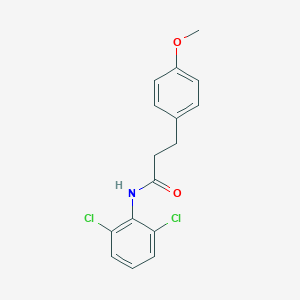

![4-isopropyl-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B501544.png)
